molecular formula C10H13N B8703014 1-ethylindoline

1-ethylindoline

Cat. No. B8703014
M. Wt: 147.22 g/mol
InChI Key: JJFUPPZOYYMAFC-UHFFFAOYSA-N
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Patent
US07696229B2

Procedure details

1-ethylindoline (15 g, 102.04 mmol) was added at 0° C. to ClSO3H (60 g). The resulting solution was stirred at 50° C. overnight, then the reaction was quenched by adding 300 g iced water. The resulting solution was extracted with dichloromethane (3×600 mL) and the organic layers were combined, dried (MgSO4) and concentrated. The residue was then purified by column chromatography using a 1:100 ethyl acetate/petroleum ether solvent system to give 1.5 g (6%) of 1-ethylindoline-5-sulfonyl chloride as a yellow solid. 1H NMR (CDCl3) δ 7.28 (d, 1H), 7.18 (d, 1H), 7.11 (s, 1H), 3.39 (q, 2H), 3.52 (t, 2H), 3.06 (t, 2H), 1.23 (t, 3H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4]1)[CH3:2].[Cl:12][S:13](O)(=[O:15])=[O:14]>>[CH2:1]([N:3]1[C:11]2[C:6](=[CH:7][C:8]([S:13]([Cl:12])(=[O:15])=[O:14])=[CH:9][CH:10]=2)[CH2:5][CH2:4]1)[CH3:2]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C)N1CCC2=CC=CC=C12
Name
Quantity
60 g
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 50° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched
ADDITION
Type
ADDITION
Details
by adding 300 g iced water
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with dichloromethane (3×600 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was then purified by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)N1CCC2=CC(=CC=C12)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 6%
YIELD: CALCULATEDPERCENTYIELD 6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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